

2-Chlorohexanoyl Chloride: Solubility Profile & Technical Handling Guide

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Compound of Interest

Compound Name: 2-Chlorohexanoyl chloride

CAS No.: 43056-19-5

Cat. No.: B8739954

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Senior Application Scientist Note: The successful utilization of **2-chlorohexanoyl chloride** (CAS 43056-19-5) in organic synthesis hinges on a precise understanding of its solubility versus its reactivity. Unlike standard lipophilic reagents, this compound is an electrophilic trap; its "solubility" in protic solvents is actually a decomposition pathway. This guide prioritizes the distinction between physical dissolution and chemical consumption, providing a robust framework for solvent selection in drug development workflows.

Compound Identity & Physicochemical Profile[1][2] [3][4][5][6][7][8]

2-Chlorohexanoyl chloride is an

-haloacyl chloride. Its reactivity is dominated by the electrophilic carbonyl carbon, activated by both the chlorine leaving group and the inductive effect of the

-chlorine.

Property	Data	Notes
IUPAC Name	2-Chlorohexanoyl chloride	
CAS Number	43056-19-5	Distinct from 6-chloro isomer (CAS 19347-73-0)
Molecular Formula	C	
	H	
	Cl	
	O	
Molecular Weight	169.05 g/mol	
Physical State	Colorless to pale yellow liquid	Fumes in moist air
Boiling Point	~60–65 °C at 10 mmHg (Predicted)	Extrapolated from homologues; vacuum distillation recommended
Density	~1.1–1.2 g/mL (Predicted)	Denser than water; sinks during aqueous workup

Solvent Compatibility Matrix

The following matrix categorizes solvents based on Thermodynamic Solubility (ability to dissolve) and Kinetic Stability (resistance to reaction).

Critical Rule: The Protic Exclusion

Never attempt to dissolve **2-chlorohexanoyl chloride** in water, alcohols, or primary/secondary amines unless the intention is to consume the reagent immediately in a reaction.

Solvent Class	Specific Solvent	Solubility Rating	Stability Rating	Application Notes
Chlorinated	Dichloromethane (DCM)	Excellent	High	Preferred solvent. High solubility, easy removal (bp 40°C).
Chlorinated	Chloroform (CHCl ₃)	Excellent	High	Alternative to DCM; requires stabilization (ethanol-free preferred).
Ethers	Tetrahydrofuran (THF)	Good	Moderate	Must be anhydrous. Hygroscopic nature poses hydrolysis risk.
Ethers	Diethyl Ether (Et ₂ O)	Good	High	Good for precipitating amide byproducts. Flammability risk. [1]
Aromatic	Toluene	Good	High	Excellent for high-temp reactions (reflux).
Aliphatic	Hexanes / Heptane	Moderate	High	Useful for recrystallization

of derivative products.

Polar Aprotic

DMF / DMSO

Good

Low/Risk

Avoid. DMF can react to form Vilsmeier-type intermediates; DMSO causes oxidation.

Protic

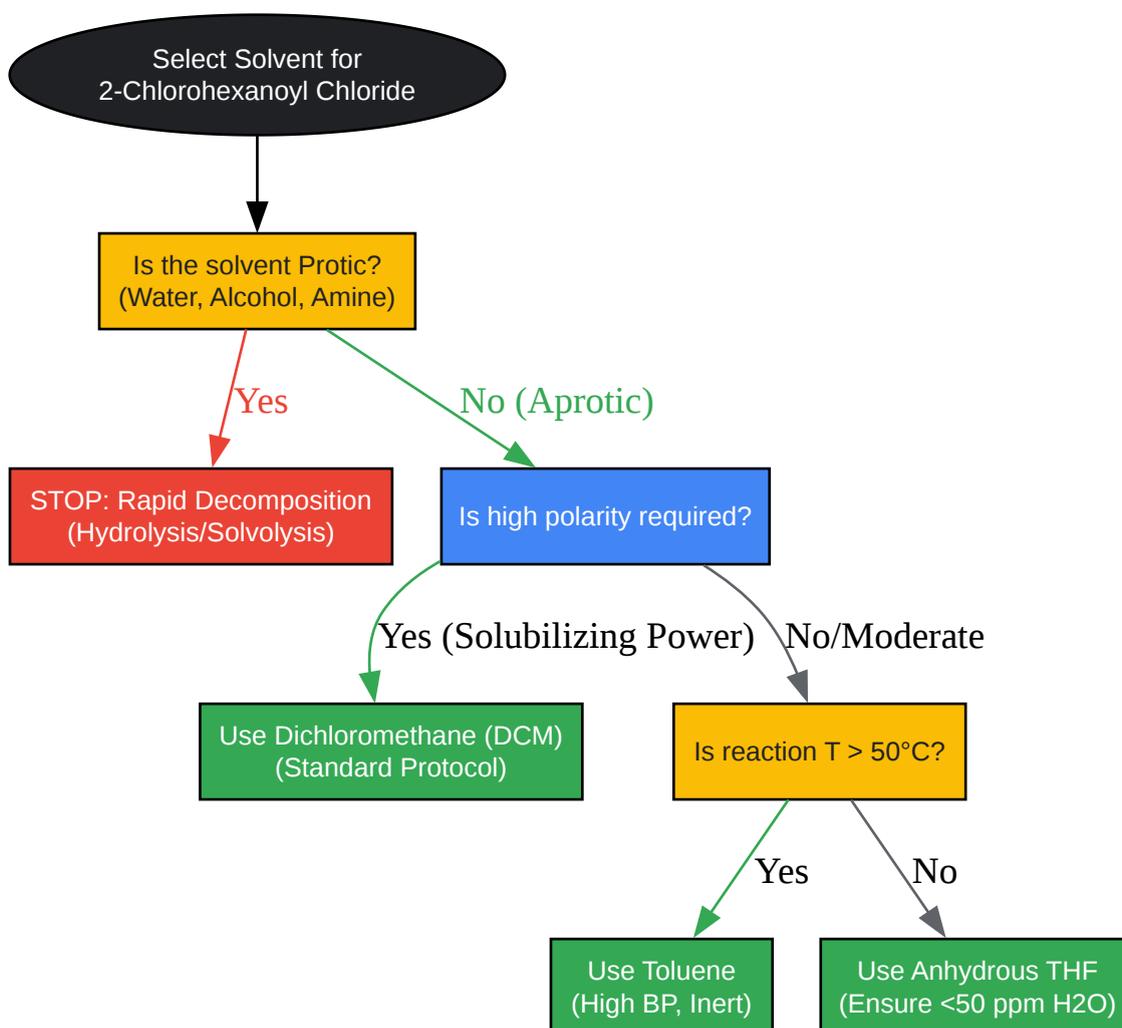
Water / Methanol

Reactive

None

Violent decomposition. Forms HCl gas and 2-chlorohexanoic acid/esters.

Solvent Selection Decision Tree



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Figure 1: Decision logic for selecting a compatible solvent. Note that "Solubility" implies chemical stability.

Mechanistic Reactivity & Degradation

Understanding why this compound dissolves or degrades is essential for troubleshooting.

Dissolution Mechanism (Inert Solvents)

In solvents like DCM or Toluene, solubility is driven by Van der Waals forces and Dipole-Dipole interactions. The moderately polar C=O and C-Cl bonds interact favorably with the polarizable chlorine atoms in DCM or the

-system of toluene.

Degradation Mechanism (Reactive Solvents)

In the presence of moisture (even atmospheric humidity), **2-chlorohexanoyl chloride** undergoes Nucleophilic Acyl Substitution.

Pathway:

- Nucleophilic Attack: Water oxygen attacks the carbonyl carbon.
- Tetrahedral Intermediate: Short-lived intermediate forms.
- Elimination: Chloride ion (good leaving group) is expelled.[2]
- Deprotonation: Loss of H

yields the carboxylic acid and HCl.

Implication: A "cloudy" solution in DCM usually indicates moisture contamination, where the cloudiness is hydrated HCl or precipitating carboxylic acid dimers.

Experimental Protocol: Handling & Synthesis

Objective: Synthesize an

-chloroamide derivative (e.g., N,N-diethyl-2-chlorohexanamide) to demonstrate proper solvent handling.

Reagents[8][10][11]

- Substrate: **2-Chlorohexanoyl chloride** (1.0 equiv)
- Nucleophile: Diethylamine (1.1 equiv)
- Base Scavenger: Triethylamine (Et
N) or Pyridine (1.2 equiv)
- Solvent: Anhydrous Dichloromethane (DCM)

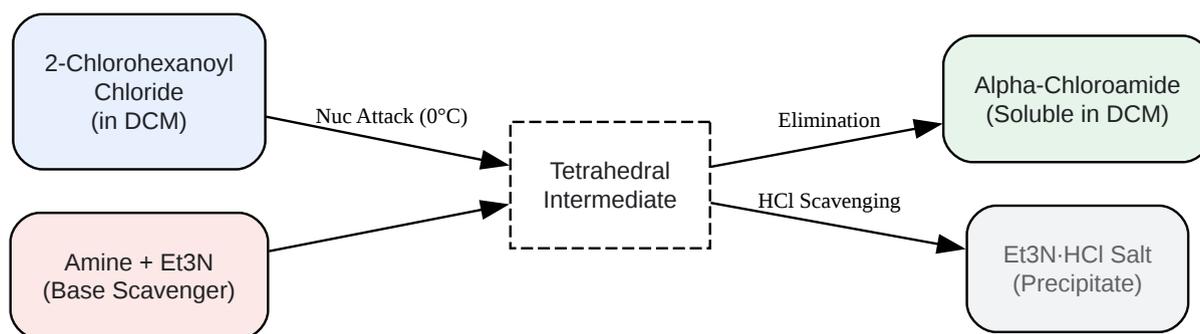
Step-by-Step Methodology

- Preparation (Inert Atmosphere):
 - Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
 - Purge with Nitrogen (N₂) or Argon for 15 minutes.
 - Why: Prevents hydrolysis of the acid chloride before reaction.
- Solvation:
 - Add 20 mL of anhydrous DCM to the flask.
 - Inject **2-chlorohexanoyl chloride** via syringe.
 - Cool to 0 °C using an ice bath.[3]
 - Why: The reaction with amines is exothermic; cooling controls the rate and prevents side reactions (e.g., elimination to ketenes).
- Addition of Scavenger:
 - Add Triethylamine (Et₃N).
 - Why: The reaction produces HCl. Without a base scavenger, the amine nucleophile would be protonated (forming an unreactive ammonium salt), stalling the reaction.
- Reaction:
 - Add Diethylamine dropwise over 10 minutes.
 - Warm to room temperature and stir for 2 hours.
 - Observation: White precipitate (Et₃N·HCl)

N·HCl) will form, confirming the reaction is proceeding.

- Workup:
 - Filter off the solid precipitate.
 - Wash the organic layer with 1M HCl (to remove excess amine) and then Saturated NaHCO (to neutralize trace acid).
 - Dry over MgSO and concentrate in vacuo.

Reaction Workflow Diagram



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Figure 2: Synthesis workflow for amide formation, highlighting the separation of product (soluble) and byproduct (precipitate).

Safety & Waste Disposal

- Hazards: Corrosive (causes severe skin burns), Lachrymator (induces tears), Toxic by inhalation.
- Quenching Spills: Do not add water directly to a large spill. Cover with solid sodium bicarbonate (NaHCO).

) or calcium carbonate to neutralize acid, then slowly add water/ice mixture.

- Storage: Store under inert gas (N

) in a refrigerator (< 4 °C). Cap tightly to prevent moisture ingress.

References

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